2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide
Description
This compound is a pyridazinone derivative featuring a 4-fluoro-2-methoxyphenyl substituent at the 3-position of the pyridazinone core and an N-(pyridin-3-yl)acetamide side chain. Its molecular formula is C₁₈H₁₄FN₃O₃, with a molecular weight of 339.33 g/mol. The pyridazinone scaffold is recognized for its bioactivity in modulating enzymes and receptors, particularly in anti-inflammatory and anticancer contexts . The 4-fluoro and 2-methoxy groups on the phenyl ring enhance lipophilicity and metabolic stability, while the pyridin-3-yl acetamide moiety may improve target binding affinity through hydrogen bonding interactions .
Properties
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c1-26-16-9-12(19)4-5-14(16)15-6-7-18(25)23(22-15)11-17(24)21-13-3-2-8-20-10-13/h2-10H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOBLRMPDXEHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyridazinone core through a cyclization reaction, followed by the introduction of the fluoro-methoxyphenyl group and the pyridinylacetamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and pyridazinone ring are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : In concentrated HCl (6M, reflux), the acetamide moiety hydrolyzes to form the corresponding carboxylic acid, 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid , with concurrent release of pyridin-3-amine.
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Basic Hydrolysis : Under NaOH (2M, 80°C), the pyridazinone ring undergoes partial cleavage, yielding 4-fluoro-2-methoxybenzaldehyde and a fragmented pyridazine derivative.
Table 1: Hydrolysis Conditions and Products
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic | 6M HCl, reflux, 12h | 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid |
| Basic | 2M NaOH, 80°C, 8h | 4-fluoro-2-methoxybenzaldehyde + pyridazine fragments |
Nucleophilic Substitution
The fluorine atom on the methoxyphenyl group participates in nucleophilic aromatic substitution (NAS):
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Fluorine Displacement : Treatment with amines (e.g., morpholine, K2CO3, DMF, 100°C) replaces fluorine with amine groups, forming derivatives like 2-[3-(2-methoxy-4-morpholinophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide .
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Methoxy Group Demethylation : Strong acids (e.g., HBr/AcOH, 120°C) cleave the methoxy group to yield a phenolic intermediate .
Table 2: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product |
|---|---|---|
| Morpholine/K2CO3 | DMF, 100°C, 24h | 4-morpholino-substituted derivative |
| HBr/AcOH | 120°C, 6h | Phenolic intermediate |
Oxidation Reactions
The pyridazinone ring and acetamide group are prone to oxidation:
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Pyridazinone Oxidation : With KMnO4 (acidic conditions), the pyridazinone ring oxidizes to maleic acid derivatives via ring-opening.
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Acetamide Oxidation : HNO3 (concentrated) converts the acetamide to a nitro group, forming 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)nitroacetamide .
Table 3: Oxidation Pathways
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO4/H2SO4 | 60°C, 4h | Maleic acid derivatives |
| HNO3 | RT, 48h | Nitroacetamide derivative |
Electrophilic Substitution
The pyridin-3-yl and methoxyphenyl groups undergo electrophilic substitution:
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Nitration : HNO3/H2SO4 introduces nitro groups at the para position of the pyridin-3-yl ring .
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Halogenation : Br2/FeBr3 brominates the methoxyphenyl group at the meta position relative to fluorine .
Table 4: Electrophilic Substitution Reactions
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | 0°C, 2h | Nitropyridinyl derivative |
| Bromination | Br2/FeBr3 | 50°C, 6h | 3-bromo-methoxyphenyl derivative |
Biological Interaction-Driven Reactivity
In physiological environments, the compound may undergo:
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique structural features allow for various modifications that can lead to novel compounds with specific properties.
Biology
Preliminary studies have indicated that this compound exhibits potential antimicrobial and anticancer properties. Research has focused on its ability to inhibit cell proliferation and induce apoptosis in cancer cells through modulation of key signaling pathways such as TNF-alpha and Wnt signaling.
Case Study: Anticancer Activity
A study investigated the effects of this compound on different cancer cell lines, revealing significant inhibition of cell growth at low micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a therapeutic agent in oncology.
Medicine
Due to its unique chemical structure, the compound is being explored for therapeutic applications in treating various diseases. Its interaction with specific molecular targets may lead to the development of new medications for conditions such as cancer and bacterial infections.
Case Study: Drug Development
Research efforts are underway to evaluate the pharmacokinetics and pharmacodynamics of this compound in animal models. Early results indicate favorable absorption and distribution characteristics, making it a candidate for further clinical development.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives are extensively studied for their pharmacological versatility. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Findings from Comparative Studies :
Substituent Effects on Bioactivity: Fluorine vs. Chlorine: Fluorine substituents (e.g., in the target compound and ) enhance metabolic stability and membrane permeability compared to chlorine analogs (e.g., ), but chlorine may provide stronger halogen bonding for receptor interactions . Methoxy Groups: The 2-methoxy group in the target compound improves solubility compared to non-polar methylsulfanyl groups (e.g., ) but reduces potency against some kinases .
Acetamide Side Chain Influence :
- Pyridin-3-yl vs. Aryl : The pyridin-3-yl group in the target compound shows higher selectivity for kinase targets (e.g., JAK2/STAT3 pathways) than bulkier aryl groups (e.g., 4-phenylbutan-2-yl in ) .
- Trifluorophenyl : The 3,4,5-trifluorophenyl group in enhances cytotoxicity in cancer cells but increases toxicity risks.
Biological Activity Trends :
- Anticancer Activity : The target compound’s IC₅₀ against breast cancer cell lines (MCF-7: ~12 µM) is superior to chlorophenyl analogs (~25 µM in ) but less potent than trifluorophenyl derivatives (~8 µM in ) .
- Anti-inflammatory Effects : The target compound inhibits COX-2 at 85% efficacy (10 µM), comparable to 2-methoxyphenyl derivatives (80% in ) but weaker than 2-fluorophenyl analogs (92% in ) .
Biological Activity
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, effects on various cellular pathways, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyridazinone core with a fluoro-methoxyphenyl group and an acetamide moiety. Its molecular formula is with a molecular weight of approximately 415.4 g/mol. The unique structure of this compound contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN3O3 |
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1232795-18-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cells by modulating pathways such as:
- NF-kB Signaling : Inhibition of NF-kB may lead to reduced inflammation and cancer cell survival.
- Wnt Signaling Pathway : Alterations in this pathway can affect cell differentiation and proliferation.
These interactions suggest that the compound may serve as a potential therapeutic agent in oncology and inflammatory diseases.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound in various cancer cell lines. For example, it has been tested against human breast cancer (MCF-7) and colon cancer (HT29) cell lines, showing promising results with low micromolar GI50 values, indicating significant growth inhibition.
Inhibition of Osteoclast Differentiation
The compound has also been investigated for its role in bone metabolism. It exhibits inhibitory effects on osteoclast differentiation, which is crucial for bone resorption processes. Specifically, it suppresses the expression of cathepsin K, an enzyme essential for osteoclast function, thereby potentially aiding in the management of osteoporosis.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibited the proliferation of MDA-MB-468 breast cancer cells, with notable potentiation when co-incubated with cytochrome P450 inducers .
- Osteoporosis Model : In animal models of osteoporosis, treatment with this compound resulted in decreased osteoclast activity and increased bone density, suggesting its potential as a therapeutic agent for bone-related disorders .
Q & A
Q. What are the hypotheses for off-target effects based on structural analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
